

Toxicological Profile of 1-Methylcyclopentanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylcyclopentanol

Cat. No.: B105226

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Disclaimer: This document summarizes the currently available toxicological information for **1-Methylcyclopentanol**. It is intended for researchers, scientists, and drug development professionals. A significant portion of the toxicological data for this specific compound is not publicly available. Therefore, this guide also outlines the standard experimental protocols that would be employed to assess its toxicity.

Introduction

1-Methylcyclopentanol (CAS No. 1462-03-9) is a cyclic alcohol with a variety of industrial and laboratory applications. A thorough understanding of its toxicological profile is essential for ensuring safe handling and for assessing its potential use in further applications, including pharmaceutical development. This guide provides a summary of the known toxicological data for **1-Methylcyclopentanol** and details the standard methodologies for comprehensive toxicological evaluation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-Methylcyclopentanol** is presented in Table 1.

Property	Value
CAS Number	1462-03-9
Molecular Formula	C ₆ H ₁₂ O
Molecular Weight	100.16 g/mol
Appearance	White crystalline solid
Melting Point	36-37 °C
Boiling Point	135-136 °C
Flash Point	41 °C (closed cup)[1]
Density	0.904 g/mL at 25 °C

Hazard Identification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **1-Methylcyclopentanol** has been identified with the following hazards.

Hazard Class	Hazard Statement
Flammable solids	H228: Flammable solid
Acute toxicity, oral	H302: Harmful if swallowed
Serious eye damage/eye irritation	H318: Causes serious eye damage
Skin corrosion/irritation	H315: Causes skin irritation (classification varies by source)
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	H335: May cause respiratory irritation (classification varies by source)

Toxicological Data Summary

Detailed toxicological studies on **1-Methylcyclopentanol** are not widely available in the public domain. The following sections summarize the available information and describe the standard testing protocols that would be used to generate comprehensive data.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

Data for **1-Methylcyclopentanol**: Specific LD50 (oral, dermal) and LC50 (inhalation) values from peer-reviewed studies are not readily available. The GHS classification "Harmful if swallowed" suggests an oral LD50 in the range of 300 to 2000 mg/kg for rats.

Standard Experimental Protocols:

- Oral Toxicity (OECD Guideline 401): This test determines the short-term toxicity of a substance when administered orally.^[2] A single dose of the substance is administered to a group of laboratory animals (typically rats) by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test population, is then calculated.
- Dermal Toxicity (OECD Guideline 402): This guideline evaluates the potential for a substance to cause toxicity through skin contact.^{[3][4][5][6][7]} The substance is applied to a shaved area of the skin of test animals (usually rabbits or rats) for 24 hours. Observations for signs of toxicity and mortality are made over a 14-day period to determine the dermal LD50.
- Inhalation Toxicity (OECD Guideline 403): This test assesses the toxicity of a substance when inhaled. Test animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for up to 14 days to determine the LC50, the concentration in the air that is lethal to 50% of the test animals.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause local irritation to the skin and eyes, and to elicit an allergic response.

Data for **1-Methylcyclopentanol**: **1-Methylcyclopentanol** is classified as causing serious eye damage.^{[1][8]} Some sources also indicate that it may cause skin and respiratory irritation.^{[1][8]} Data on skin sensitization potential was not found.

Standard Experimental Protocols:

- **Dermal Irritation/Corrosion (OECD Guideline 404):** This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.^{[1][9][10][11][12]} A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit) under a gauze patch for a set period, usually 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points.
- **Eye Irritation/Corrosion (OECD Guideline 405):** This guideline is used to determine the potential of a substance to cause irritation or damage to the eye.^{[13][14][15][16][17]} A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals.
- **Skin Sensitization (OECD Guideline 406):** This test evaluates the potential of a substance to induce a delayed hypersensitivity reaction. The guinea pig maximization test is a common method where the substance is initially injected intradermally with an adjuvant to enhance the immune response, followed by a topical challenge to assess the sensitization response.

Repeated Dose Toxicity

Repeated dose toxicity studies are crucial for identifying hazards associated with long-term, repeated exposure to a substance.

Data for **1-Methylcyclopentanol**: No data from repeated dose toxicity studies for **1-Methylcyclopentanol** were found.

Standard Experimental Protocols:

- **28-Day "Subacute" Oral Toxicity Study (OECD Guideline 407):** This study provides information on the adverse effects of a substance following repeated oral administration for 28 days.^{[2][18][19][20][21]} Test animals (usually rats) are administered the substance daily at three or more dose levels. Throughout the study, clinical observations, body weight, and food consumption are monitored. At the end of the study, blood and urine samples are collected for analysis, and a full necropsy and histopathological examination of organs are performed.

- 90-Day "Subchronic" Oral Toxicity Study (OECD Guideline 408): This is an extension of the 28-day study and provides more comprehensive data on the toxic effects of a substance over a longer period. The protocol is similar to the 28-day study but with a 90-day dosing period, which can reveal cumulative toxic effects.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to the genetic material (DNA) of cells, which can lead to mutations and potentially cancer.

Data for **1-Methylcyclopentanol**: No genotoxicity data for **1-Methylcyclopentanol** were found.

Standard Experimental Protocols:

- Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471): This is a widely used in vitro test to assess the mutagenic potential of a chemical.[\[22\]](#)[\[23\]](#)[\[24\]](#) It utilizes several strains of bacteria (e.g., *Salmonella typhimurium*) that have mutations in genes required to synthesize an essential amino acid. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.
- In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
- In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476): This test detects gene mutations induced by chemical substances in cultured mammalian cells.[\[8\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)
- Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This is an in vivo test that assesses the ability of a substance to cause chromosomal damage. The test substance is administered to an animal (usually a mouse or rat), and after a specific time, bone marrow or peripheral blood is examined for the presence of micronuclei in young red blood cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to evaluate the potential of a substance to cause cancer.

Data for **1-Methylcyclopentanol**: No carcinogenicity data for **1-Methylcyclopentanol** were found.

Standard Experimental Protocols:

- Carcinogenicity Studies (OECD Guideline 451): These are typically two-year studies in rodents (rats and mice).^{[34][35][36][37][38]} Animals are exposed to the test substance daily for a major portion of their lifespan. At the end of the study, a comprehensive histopathological examination is performed to identify any increase in tumor incidence in the treated groups compared to the control group.

Reproductive and Developmental Toxicity

These studies assess the potential of a substance to interfere with the reproductive capabilities of adults and the normal development of offspring.

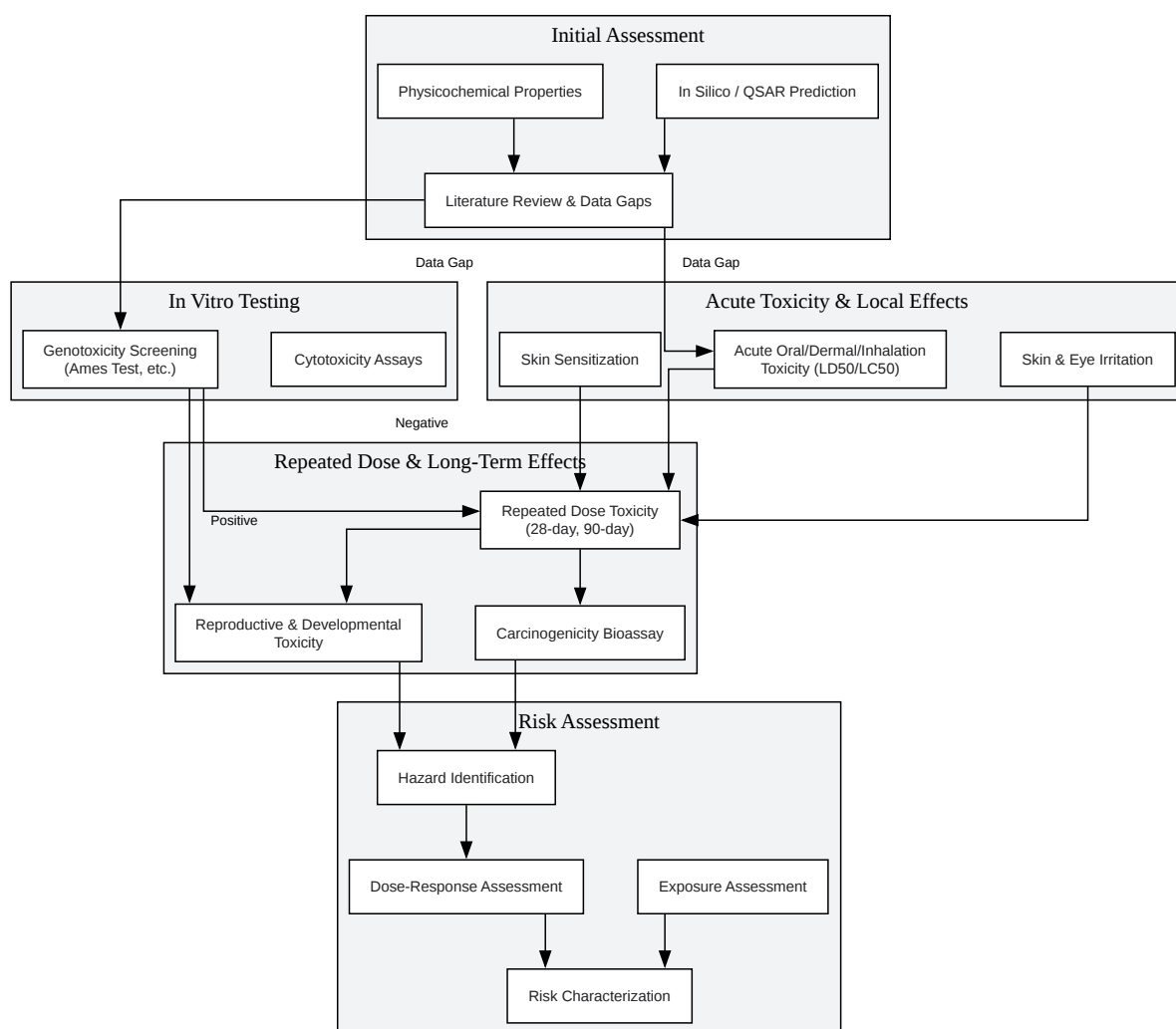
Data for **1-Methylcyclopentanol**: No reproductive or developmental toxicity data for **1-Methylcyclopentanol** were found.

Standard Experimental Protocols:

- Prenatal Developmental Toxicity Study (OECD Guideline 414): This study is designed to evaluate the effects of a substance on the developing fetus when administered to the pregnant female.^{[39][40][41][42][43]} The substance is typically administered during the period of organogenesis. The dams are euthanized just before term, and the fetuses are examined for any external, visceral, and skeletal abnormalities.
- Two-Generation Reproduction Toxicity Study (OECD Guideline 416): This comprehensive study assesses the effects of a substance on all phases of the reproductive cycle.^{[44][45][46][47]} The substance is administered to one generation of animals through growth, mating, pregnancy, and lactation, and then to the next generation. This allows for the evaluation of effects on fertility, gestation, and offspring development.

Visualization of Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like **1-Methylcyclopentanol**.



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A general workflow for the toxicological assessment of a chemical.

Conclusion

The available toxicological data for **1-Methylcyclopentanol** is limited, primarily consisting of GHS hazard classifications indicating it is a flammable solid, harmful if swallowed, and causes serious eye damage. There is a notable absence of publicly available, in-depth studies on its acute toxicity (quantitative LD50/LC50 values), repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity.

For a comprehensive understanding of the toxicological profile of **1-Methylcyclopentanol**, a battery of tests following established OECD guidelines would be necessary. This guide has outlined the standard experimental protocols for these assessments. The provided workflow illustrates the logical progression of testing, from initial screening to long-term studies, culminating in a comprehensive risk assessment. Researchers and professionals handling **1-Methylcyclopentanol** should exercise caution based on the known hazards and be aware of the significant data gaps in its toxicological profile.

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